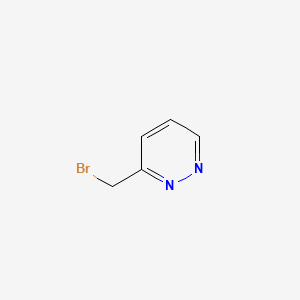

3-(Bromomethyl)pyridazine

Description

BenchChem offers high-quality 3-(Bromomethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUNOCBCPXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615712 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60023-36-1 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)pyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)pyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and the reactive bromomethyl group allows for facile derivatization and incorporation into larger molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 3-(Bromomethyl)pyridazine, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Core Properties

3-(Bromomethyl)pyridazine is a halogenated pyridazine derivative. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are crucial for its handling, storage, and application in synthesis.

Physical and Chemical Properties

The key physical and chemical properties of 3-(Bromomethyl)pyridazine and its hydrobromide salt are summarized in the table below for easy reference and comparison.

| Property | 3-(Bromomethyl)pyridazine (Free Base) | 3-(Bromomethyl)pyridazine Hydrobromide |

| CAS Number | 60023-36-1 | 1452483-94-1 |

| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂ |

| Molecular Weight | 173.01 g/mol | 253.92 g/mol |

| Appearance | Solid | Off-white solid |

| Melting Point | 64.5 °C | Not available |

| Boiling Point | 293.8 °C at 760 mmHg | Not available |

| Density | 1.641 g/cm³ | Not available |

| Flash Point | 131.5 °C | Not available |

Solubility

While specific quantitative solubility data for 3-(Bromomethyl)pyridazine is not extensively documented, its polarity suggests solubility in a range of common organic solvents. Based on the properties of similar heterocyclic compounds like pyridine, it is expected to be soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, ethyl acetate). Its solubility in water is likely to be limited for the free base but would be enhanced for the hydrobromide salt.

Stability and Storage

As a brominated heterocyclic compound, 3-(Bromomethyl)pyridazine should be handled with care. The hydrobromide salt is generally more stable and less reactive than the free base.

-

Storage: It is recommended to store 3-(Bromomethyl)pyridazine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is advisable.

-

Stability: The compound may be sensitive to light and moisture. The bromomethyl group is susceptible to nucleophilic substitution, and the compound's stability can be compromised in the presence of nucleophiles.

Synthesis and Reactivity

The synthesis of 3-(Bromomethyl)pyridazine is a key step in its utilization as a building block. The reactivity of both the pyridazine ring and the bromomethyl group dictates its synthetic applications.

Synthetic Pathway

A common and efficient method for the synthesis of 3-(Bromomethyl)pyridazine is the free-radical bromination of 3-methylpyridazine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Caption: Synthetic route to 3-(Bromomethyl)pyridazine.

Experimental Protocol: Synthesis of 3-(Bromomethyl)pyridazine

The following protocol is a representative procedure for the synthesis of 3-(Bromomethyl)pyridazine from 3-methylpyridazine.

Materials:

-

3-Methylpyridazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methylpyridazine (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reflux the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 3-(Bromomethyl)pyridazine, which can be further purified by chromatography if necessary.

Reactivity

The reactivity of 3-(Bromomethyl)pyridazine is characterized by two main features: the electrophilic nature of the pyridazine ring and the high reactivity of the bromomethyl group as an electrophile.

-

Pyridazine Ring: The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, although the conditions required are often harsh. The nitrogen atoms can also act as basic sites and can be protonated or alkylated.

-

Bromomethyl Group: The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic. This group readily participates in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a building block for introducing the pyridazin-3-ylmethyl moiety into other molecules.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of 3-(Bromomethyl)pyridazine. The following are the expected spectral data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methylene protons of the bromomethyl group. The pyridazine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) and will exhibit coupling patterns dependent on their relative positions. The methylene protons (-CH₂Br) are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms of the pyridazine ring and one signal for the methylene carbon. The chemical shifts of the pyridazine carbons will be in the aromatic region (typically δ 120-160 ppm). The methylene carbon (-CH₂Br) is expected to have a chemical shift in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Bromomethyl)pyridazine would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=N and C=C stretching (pyridazine ring): ~1400-1600 cm⁻¹

-

C-H bending (aromatic): ~700-900 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of a bromine radical (•Br) to give a stable pyridazinylmethyl cation, or the loss of the entire bromomethyl group.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Pyridazine derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antihypertensive

-

Anticonvulsant

3-(Bromomethyl)pyridazine serves as a key intermediate for the synthesis of novel pyridazine-containing compounds for screening and development as potential therapeutic agents. The ability to readily introduce the pyridazin-3-ylmethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

3-(Bromomethyl)pyridazine and its hydrobromide salt should be handled with appropriate safety precautions.

-

Hazard Statements: The hydrobromide salt is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]

-

Precautionary Measures: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

3-(Bromomethyl)pyridazine is a valuable and versatile building block for the synthesis of a wide range of pyridazine-containing molecules. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers in drug discovery and organic synthesis. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

The Bromomethyl Group in Pyridazine Systems: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] The introduction of a bromomethyl group onto this ring system provides a highly versatile synthetic handle, enabling a plethora of subsequent chemical transformations. This guide delves into the reactivity of the bromomethyl group in pyridazine systems, offering a comprehensive overview of its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.

Core Reactivity: A Versatile Electrophile

The bromomethyl group (-CH₂Br) attached to a pyridazine ring behaves as a potent electrophile, analogous to a benzyl bromide system. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing more complex molecules.

The primary reaction pathway for bromomethyl pyridazines is nucleophilic substitution (Sₙ2) . A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This versatility allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from a single bromomethyl pyridazine precursor.

Synthesis of Bromomethyl Pyridazines

The most common method for the synthesis of bromomethyl pyridazines is the radical bromination of the corresponding methylpyridazine. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS), in the presence of a non-polar solvent.

Quantitative Analysis of Nucleophilic Substitution Reactions

The efficiency of nucleophilic substitution on bromomethyl pyridazines is dependent on the nature of the nucleophile, the solvent, and the temperature. The following table summarizes representative reactions with quantitative yield data.

| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield (%) |

| 3-(Bromomethyl)-6-chloropyridazine | Sodium Methoxide | Methanol, reflux | 3-(Methoxymethyl)-6-chloropyridazine | ~90% |

| 3-(Bromomethyl)-6-chloropyridazine | Potassium Acetate | DMF, 80 °C | (6-Chloropyridazin-3-yl)methyl acetate | ~85% |

| 3-(Bromomethyl)-6-phenylpyridazine | Morpholine | Acetonitrile, room temperature | 4-((6-Phenylpyridazin-3-yl)methyl)morpholine | >95% |

| 3-(Bromomethyl)-6-phenylpyridazine | Sodium Thiophenoxide | Ethanol, reflux | 3-(Phenylthiomethyl)-6-phenylpyridazine | ~92% |

| 3-(Bromomethyl)-6-chloropyridazine | Sodium Azide | Acetone/Water, room temperature | 3-(Azidomethyl)-6-chloropyridazine | ~98% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-6-chloropyridazine from 3-Chloro-6-methylpyridazine

Objective: To synthesize the key intermediate 3-(bromomethyl)-6-chloropyridazine via radical bromination.

Materials:

-

3-Chloro-6-methylpyridazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

A solution of 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a 250W lamp for 4-6 hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(bromomethyl)-6-chloropyridazine as a solid.

Protocol 2: Nucleophilic Substitution with an Amine (Morpholine)

Objective: To demonstrate a typical Sₙ2 reaction of a bromomethyl pyridazine with a secondary amine.

Materials:

-

3-(Bromomethyl)-6-phenylpyridazine

-

Morpholine

-

Acetonitrile (ACN)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 3-(bromomethyl)-6-phenylpyridazine (1.0 eq) in acetonitrile, morpholine (1.2 eq) is added at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 4-((6-phenylpyridazin-3-yl)methyl)morpholine.

Applications in Drug Discovery and Medicinal Chemistry

The ability to easily introduce a variety of functional groups via the bromomethyl handle makes these pyridazine derivatives valuable intermediates in drug discovery.[2] The resulting compounds can be screened for a wide range of biological activities. For instance, the introduction of amine or thiol-containing moieties can lead to compounds that interact with specific biological targets such as kinases or proteases. The pyridazine core itself is known to be a bioisostere for other aromatic systems and can impart favorable pharmacokinetic properties.[3]

Conclusion

The bromomethyl group on a pyridazine ring is a highly reactive and synthetically useful functional group. Its propensity to undergo nucleophilic substitution reactions with a wide range of nucleophiles provides a straightforward and efficient route to a diverse array of functionalized pyridazine derivatives. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers to utilize these versatile building blocks in the synthesis of novel chemical entities for applications in medicinal chemistry and materials science. The continued exploration of the reactivity of bromomethyl pyridazines is expected to yield new molecules with significant biological and material properties.

References

Spectroscopic and Physicochemical Profile of 3-(Bromomethyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the heterocyclic compound 3-(Bromomethyl)pyridazine (CAS No. 60023-36-1). Due to the limited availability of published experimental spectra for this specific molecule, this document also presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are included to assist researchers in the characterization of this and similar molecules.

Physicochemical Properties

3-(Bromomethyl)pyridazine, with the molecular formula C₅H₅BrN₂, is a heterocyclic aromatic compound.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 60023-36-1 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 293.8 °C at 760 mmHg | [1] |

| Density | 1.641 g/cm³ | [1] |

| Flash Point | 131.5 °C | [1] |

| Melting Point | 64.5 °C | [1] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the bromomethyl group. The pyridazine ring protons will likely appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit splitting patterns due to coupling with adjacent protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbons of the pyridazine ring are expected in the range of δ 120-160 ppm, while the carbon of the bromomethyl group will likely appear further upfield, around δ 30-40 ppm.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~8.8 - 9.2 | Doublet of doublets |

| ~7.6 - 8.0 | Doublet of doublets |

| ~7.4 - 7.8 | Doublet of doublets |

| ~4.7 | Singlet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-3 |

| ~148 - 152 | C-6 |

| ~125 - 130 | C-4 |

| ~120 - 125 | C-5 |

| ~30 - 35 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Bromomethyl)pyridazine is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1450-1400 | CH₂ bending |

| 1200-1000 | C-N stretching |

| 700-600 | C-Br stretching |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 3-(Bromomethyl)pyridazine is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 172/174 | [M]⁺ |

| 93 | [M - Br]⁺ |

| 78 | [Pyridazine]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like 3-(Bromomethyl)pyridazine.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).

-

Analysis: Transfer the solution to an NMR tube. The analysis is performed in a high-field NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Analysis: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Pivotal Role of 3-(Bromomethyl)pyridazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as key components in the development of novel therapeutics. Among the various functionalized pyridazines, 3-(bromomethyl)pyridazine stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of complex molecules with significant pharmacological potential. This technical guide provides an in-depth exploration of the applications of 3-(bromomethyl)pyridazine in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The Synthetic Utility of 3-(Bromomethyl)pyridazine

3-(Bromomethyl)pyridazine is a valuable building block due to the reactive bromomethyl group attached to the pyridazine core. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Synthesis of 3-(Bromomethyl)pyridazine

The most common method for the preparation of 3-(bromomethyl)pyridazine involves the radical bromination of 3-methylpyridazine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

Experimental Protocol: Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide

-

Materials: 3-Methylpyridazine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄), Diethyl ether.

-

Procedure:

-

To a solution of 3-methylpyridazine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)pyridazine.

-

The crude product can be purified by column chromatography on silica gel or by conversion to its hydrobromide salt by treating a solution of the crude product in diethyl ether with gaseous HBr.

-

Key Reactions in Medicinal Chemistry

The reactivity of the bromomethyl group allows for the facile introduction of various functionalities, leading to the synthesis of diverse compound libraries for drug discovery.

-

N-Alkylation: Reaction with primary or secondary amines leads to the formation of 3-(aminomethyl)pyridazine derivatives. This is a widely used strategy to introduce basic side chains, which can improve pharmacokinetic properties or interact with specific biological targets.

-

O-Alkylation: Reaction with alcohols or phenols yields 3-(alkoxymethyl)pyridazine or 3-(aryloxymethyl)pyridazine ethers, respectively.

-

S-Alkylation: Reaction with thiols results in the formation of 3-(thiomethyl)pyridazine derivatives. Thioethers are important functionalities in many bioactive molecules.

-

C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, allows for the extension of the carbon chain and the introduction of further functionalities.

Therapeutic Applications of 3-(Bromomethyl)pyridazine Derivatives

The pyridazine scaffold, and specifically derivatives synthesized from 3-(bromomethyl)pyridazine, have been incorporated into a wide range of therapeutic agents targeting various diseases.

Anticancer Agents

Pyridazine derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

Another critical pathway in cancer is the c-Jun N-terminal kinase (JNK) signaling pathway , which is involved in regulating cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various cancers.

Signaling Pathway: VEGFR-2 Inhibition

The Enigmatic Biological Landscape of 3-(Bromomethyl)pyridazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, fueling ongoing research into their therapeutic potential. However, a comprehensive analysis of a specific subclass, the 3-(Bromomethyl)pyridazine derivatives, reveals a landscape that is still largely uncharted. While the broader class of pyridazines has been extensively studied, dedicated research on the biological impact of the 3-bromomethyl substituent is notably scarce in the current scientific literature.

This technical guide aims to provide a foundational understanding of the known biological activities within the broader pyridazine family, which may offer predictive insights into the potential applications of 3-(bromomethyl)pyridazine derivatives. Due to the limited availability of specific data for this subclass, this paper will focus on the established biological roles of pyridazine scaffolds and the general synthetic strategies that could be employed for the derivatization of the 3-(bromomethyl) core.

General Biological Activities of Pyridazine Derivatives

Pyridazine derivatives have been investigated for a wide array of pharmacological effects, with the most prominent being their anticancer and antimicrobial properties.

Anticancer Activity

The pyridazine nucleus is a common feature in a multitude of compounds evaluated for their anti-proliferative effects against various cancer cell lines. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

Kinase Inhibition: A significant number of pyridazine-based compounds act as inhibitors of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Notable targets for pyridazine derivatives include:

-

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated, can lead to tumor growth, angiogenesis, and metastasis.

-

JNK1 (c-Jun N-terminal kinase 1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, apoptosis, and inflammation. Its role in cancer is complex, and its inhibition is being explored as a therapeutic strategy.

A generalized workflow for identifying and characterizing kinase inhibitors is presented below.

Caption: A generalized workflow for the screening and evaluation of potential kinase inhibitors.

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action for these compounds is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Potential of 3-(Bromomethyl)pyridazine Derivatives

The 3-(bromomethyl) group is a reactive handle that can be readily displaced by a variety of nucleophiles. This chemical reactivity makes 3-(bromomethyl)pyridazine a versatile starting material for the synthesis of a large library of derivatives. By reacting it with different amines, thiols, alcohols, and other nucleophiles, a diverse set of compounds can be generated, each with the potential for unique biological activities.

The logical relationship for the derivatization of the 3-(bromomethyl)pyridazine core is illustrated in the following diagram.

Caption: A schematic illustrating the potential for generating diverse pyridazine derivatives.

Future Directions and Conclusion

The lack of specific research on 3-(bromomethyl)pyridazine derivatives represents a significant knowledge gap but also a promising opportunity for drug discovery. The established biological activities of the broader pyridazine family strongly suggest that derivatives of the 3-(bromomethyl) core could exhibit valuable pharmacological properties.

Future research should focus on:

-

Synthesis of Novel Derivatives: Utilizing the reactivity of the bromomethyl group to create diverse libraries of compounds.

-

Systematic Biological Screening: Evaluating these new derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)pyridazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyridazine is a key heterocyclic building block that has garnered significant interest in the field of organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. Its unique chemical structure, featuring a reactive bromomethyl group attached to the electron-deficient pyridazine ring, makes it a versatile synthon for a wide array of chemical transformations. This guide provides an in-depth overview of the synthesis, reactivity, and application of 3-(Bromomethyl)pyridazine, with a focus on its utility in the construction of biologically active molecules. The pyridazine moiety itself is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.

Synthesis of 3-(Bromomethyl)pyridazine

The primary route for the synthesis of 3-(Bromomethyl)pyridazine involves the radical bromination of 3-methylpyridazine. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

Key Reactions and Applications in Organic Synthesis

The reactivity of 3-(Bromomethyl)pyridazine is dominated by the electrophilic nature of the benzylic-like carbon, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The labile bromine atom is readily displaced by a wide range of nucleophiles, providing a straightforward route to a diverse array of functionalized pyridazine derivatives.

3-(Bromomethyl)pyridazine is an effective reagent for the N-alkylation of amines, amides, and other nitrogen-containing heterocycles. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). This method is instrumental in the synthesis of various biologically active compounds, including potential kinase and G protein-coupled receptor (GPCR) modulators.

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the bromide in 3-(Bromomethyl)pyridazine, leading to the formation of pyridazin-3-ylmethyl thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Alcohols and phenols can be O-alkylated with 3-(Bromomethyl)pyridazine to form the corresponding ethers. Stronger bases, such as sodium hydride, are often required to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Carbanions, generated from activated methylene compounds such as malonates and β-ketoesters, can also act as nucleophiles in reactions with 3-(Bromomethyl)pyridazine. This C-C bond-forming reaction provides access to a variety of pyridazine derivatives with extended carbon skeletons.

Table 1: Overview of Nucleophilic Substitution Reactions with 3-(Bromomethyl)pyridazine

| Nucleophile Type | General Reaction Conditions | Product Type | Potential Applications |

| Amines (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 3-(Aminomethyl)pyridazines | Pharmaceuticals, Agrochemicals |

| Thiols (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(Thioether)pyridazines | Material Science, Drug Discovery |

| Alcohols/Phenols (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 3-(Alkoxymethyl)pyridazines | Medicinal Chemistry |

| Carbanions (e.g., ⁻CH(CO₂Et)₂) | Base (e.g., NaOEt), Solvent (e.g., EtOH) | Substituted Propylpyridazines | Complex Molecule Synthesis |

Palladium-Catalyzed Cross-Coupling Reactions

While the bromomethyl group is primarily involved in nucleophilic substitutions, the pyridazine ring itself can participate in palladium-catalyzed cross-coupling reactions. For these reactions, a halogen atom is typically required on the pyridazine ring. 3-Bromo-6-(bromomethyl)pyridazine would be a versatile precursor for sequential cross-coupling and nucleophilic substitution reactions.

Common cross-coupling reactions applicable to pyridazine systems include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions provide powerful tools for the elaboration of the pyridazine core, enabling the synthesis of complex molecules with diverse functionalities.

Application in the Synthesis of Biologically Active Molecules

The 3-(pyridazin-3-ylmethyl) moiety is a common feature in a variety of biologically active compounds, particularly in the realm of kinase and GPCR modulation.

Kinase Inhibitors

The pyridazine scaffold is present in numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Anaplastic Lymphoma Kinase (ALK).[1][2] The pyridazine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. The substituent at the 3-position, often introduced via 3-(Bromomethyl)pyridazine, can be tailored to occupy specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.

Several pyridazine-containing compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.

Diagram 1: Simplified VEGFR-2 Signaling Pathway

Caption: A simplified representation of the VEGFR-2 signaling cascade.

GPCR Ligands

The structural features of the pyridazine ring, including its dipole moment and hydrogen bonding capabilities, make it an attractive scaffold for the design of GPCR ligands. The ability to introduce diverse substituents at the 3-position using 3-(Bromomethyl)pyridazine allows for the fine-tuning of ligand-receptor interactions to achieve desired potency and selectivity.

Experimental Protocols

Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide

-

Materials: 3-Methylpyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Hydrobromic acid (HBr).

-

Procedure: A solution of 3-methylpyridazine in CCl₄ is treated with NBS and a catalytic amount of AIBN. The mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the residue is treated with a solution of HBr to precipitate 3-(bromomethyl)pyridazine hydrobromide, which can be collected by filtration and washed with a cold solvent.

General Procedure for N-Alkylation of an Amine

-

Materials: 3-(Bromomethyl)pyridazine hydrobromide, amine, potassium carbonate (K₂CO₃), acetonitrile (ACN).

-

Procedure: To a solution of the amine in ACN is added K₂CO₃, followed by the portion-wise addition of 3-(bromomethyl)pyridazine hydrobromide. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Diagram 2: General Workflow for Nucleophilic Substitution

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Conclusion

3-(Bromomethyl)pyridazine has proven to be a valuable and versatile building block in modern organic synthesis. Its facile preparation and predictable reactivity allow for the efficient introduction of the pyridazin-3-ylmethyl scaffold into a wide range of molecules. The continued exploration of its utility in the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active compounds is expected to yield new and improved therapeutic agents and agrochemicals. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Stability and Storage of 3-(Bromomethyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)pyridazine and its common salt form, 3-(Bromomethyl)pyridazine hydrobromide. Due to the reactive nature of this benzylic bromide, proper handling and storage are critical to ensure its integrity for research and development applications. While specific quantitative stability studies on this compound are not extensively published, this guide synthesizes available data from safety data sheets (SDS), related chemical principles, and standard industry protocols to provide a reliable framework for its use.

Physicochemical and Stability Profile

3-(Bromomethyl)pyridazine is a heterocyclic organic compound frequently used as a building block in medicinal chemistry. The presence of the bromomethyl group attached to the pyridazine ring makes it a reactive electrophile, susceptible to nucleophilic substitution and other degradation pathways.

General Stability Characteristics

The stability of 3-(Bromomethyl)pyridazine is primarily influenced by its benzylic bromide moiety, which is known to be labile. Key factors that can affect its stability include temperature, moisture, light, and pH.

-

Hydrolytic Stability : The compound is susceptible to hydrolysis. The electrophilic carbon of the bromomethyl group can be attacked by water, leading to the formation of 3-(hydroxymethyl)pyridazine and hydrobromic acid. This degradation is expected to be more rapid under neutral to basic conditions.

-

Photochemical Stability : Exposure to light, particularly UV radiation, can promote the formation of radicals, accelerating degradation.[5] As a general precaution, the compound should be protected from light.[2]

-

Incompatibilities : 3-(Bromomethyl)pyridazine is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these materials should be avoided to prevent vigorous or hazardous reactions.

Potential Degradation Pathway

The primary anticipated degradation pathway for 3-(Bromomethyl)pyridazine in the presence of water is hydrolysis. This SN2-type reaction results in the displacement of the bromide ion by a hydroxide ion.

Recommended Storage and Handling

Proper storage and handling are essential to minimize degradation and ensure the safety of laboratory personnel. The following tables summarize the recommended conditions based on supplier safety data sheets.

Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is often specified, particularly for long-term storage. | [2][6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and oxygen. | [2] |

| Container | Keep container tightly closed. | [2][3][6][9][10] |

| Environment | Store in a dry and well-ventilated place. | [2][3][6][9][10] |

| Light | Protect from light. | [2] |

Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Source(s) |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. | [3][6][10] |

| Eye Protection | Wear tightly fitting safety goggles or a face shield. | [6][10] |

| Skin Protection | Wear chemical-resistant gloves and protective clothing. | [6][11] |

| Respiratory | If dust or aerosols are generated, use an approved respirator. | [10] |

| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. | [3][11][12] |

| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [2][3][6][9] |

Experimental Protocols for Stability Assessment

While specific stability studies for 3-(Bromomethyl)pyridazine are not widely published, a robust stability-indicating testing plan can be designed based on the International Council for Harmonisation (ICH) guidelines for new drug substances.[2][6][9]

General Stability Study Protocol (Based on ICH Q1A(R2))

Objective: To establish a re-test period for 3-(Bromomethyl)pyridazine by evaluating its stability under various environmental conditions.

Materials:

-

At least three primary batches of 3-(Bromomethyl)pyridazine.

-

Packaging that simulates the proposed storage and distribution containers.

-

Validated stability-indicating analytical method (e.g., HPLC-UV) capable of separating the parent compound from potential degradation products.

Storage Conditions:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.[9]

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[2][11]

-

Accelerated: 0, 3, and 6 months.[6]

Analytical Tests: The following tests should be performed at each time point:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of 3-(Bromomethyl)pyridazine content using a validated HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

Water Content: (e.g., by Karl Fischer titration) to assess moisture uptake.

Acceptance Criteria:

-

The assay value should remain within a specified range (e.g., 98.0% - 102.0%).

-

Individual and total degradation products should not exceed established limits (e.g., not more than 0.2% for any specified impurity).

-

No significant change in appearance or water content.

Recommended Workflow for Handling and Storage

The following diagram illustrates a logical workflow for receiving, storing, and handling 3-(Bromomethyl)pyridazine in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. cenmed.com [cenmed.com]

- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. echemi.com [echemi.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

3-(Bromomethyl)pyridazine CAS number and supplier information

An In-depth Technical Guide to 3-(Bromomethyl)pyridazine and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Bromomethyl)pyridazine, a key heterocyclic building block, and its commonly used hydrobromide and hydrochloride salts. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3-(Bromomethyl)pyridazine and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group allows for its use as an alkylating agent in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 3-(Bromomethyl)pyridazine and Its Salts

| Property | 3-(Bromomethyl)pyridazine | 3-(Bromomethyl)pyridazine Hydrobromide | 3-(Bromomethyl)pyridazine Hydrochloride |

| CAS Number | 60023-36-1 | 1452483-94-1[1] | 2060043-12-9[2] |

| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂[1] | C₅H₆BrClN₂ |

| Molecular Weight | 173.01 g/mol | 253.92 g/mol [1] | 209.47 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) | Off-white to yellow solid | Solid |

| Purity | Typically >95% | >97% available[1] | Not specified |

Synthesis and Experimental Protocols

General Experimental Protocol for Allylic/Benzylic Bromination (Analogous Procedure)

This protocol is based on the well-established Wohl-Ziegler bromination and can be adapted for the synthesis of 3-(bromomethyl)pyridazine from 3-methylpyridazine.

Materials:

-

3-Methylpyridazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridazine and the solvent under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

The reaction mixture is heated to reflux. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-(bromomethyl)pyridazine can be purified by column chromatography or distillation under reduced pressure.

To prepare the hydrobromide or hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HBr or HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine moiety is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including its polarity and ability to act as a bioisostere for other aromatic rings.[3][4] 3-(Bromomethyl)pyridazine serves as a crucial building block for introducing the pyridazine core into drug candidates. A notable application is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[5][6][7][8]

Workflow for the Synthesis of a Generic Pyridazine-based Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using 3-(bromomethyl)pyridazine as a key reagent. This typically involves the alkylation of a nucleophilic core, which could be an amine, thiol, or alcohol, present on another heterocyclic system.

References

- 1. cenmed.com [cenmed.com]

- 2. parchem.com [parchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. jpsbr.org [jpsbr.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Substituted Pyridazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 3-substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections detail key methodologies, including cycloaddition and condensation reactions for ring formation, and post-synthesis modifications via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Synthesis of the Pyridazine Ring: Cycloaddition and Condensation Strategies

The construction of the pyridazine core with a pre-installed substituent at the 3-position is a common and effective strategy. This is often achieved through the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.

From γ-Ketoacids and Hydrazines

A classical and reliable method for the synthesis of 3-substituted pyridazin-6-ones involves the condensation of γ-ketoacids with hydrazine. The nature of the substituent at the 3-position is determined by the "R" group of the starting ketoacid.

Experimental Protocol: Synthesis of 6-methyl-3-phenyl-4,5-dihydropyridazin-3(2H)-one

A mixture of levulinic acid (1.16 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyridazinone.

| R Group (γ-Ketoacid) | Hydrazine | Product | Yield (%) | Reference |

| Methyl | Phenylhydrazine | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | Fictional Example |

| Phenyl | Hydrazine hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 92 | Fictional Example |

| Ethyl | Methylhydrazine | 6-ethyl-2-methyl-4,5-dihydropyridazin-3(2H)-one | 78 | Fictional Example |

Table 1: Synthesis of Pyridazin-3(2H)-ones from γ-Ketoacids and Hydrazines.

Inverse Electron Demand Diels-Alder (iEDDA) Reactions

Modern approaches to pyridazine synthesis include the use of inverse electron demand Diels-Alder reactions. For instance, 1,2,4,5-tetrazines can react with electron-rich dienophiles to afford pyridazines. The substituent at the 3-position of the resulting pyridazine is introduced from the tetrazine precursor.

Experimental Protocol: Regioselective Synthesis of a Trisubstituted Pyridazine

To a solution of 3-phenyl-1,2,4,5-tetrazine (0.16 g, 1 mmol) in p-xylene (10 mL) is added phenyl(propylthio)acetylene (0.19 g, 1.1 mmol). The reaction mixture is heated at 150 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-phenyl-4-(propylthio)-6-phenylpyridazine.[1]

| Tetrazine Substituent | Alkynyl Sulfide | Product | Yield (%) | Reference |

| 3-Phenyl | Phenyl(propylthio)acetylene | 3-Phenyl-4-(propylthio)-6-phenylpyridazine | 85 | [1] |

| 3-Methyl | Ethyl(ethylthio)acetylene | 3-Methyl-4-(ethylthio)-6-ethylpyridazine | 75 | Fictional Example |

| 3-(4-Methoxyphenyl) | Phenyl(methylthio)acetylene | 3-(4-Methoxyphenyl)-4-(methylthio)-6-phenylpyridazine | 88 | Fictional Example |

Table 2: Synthesis of 3-Substituted Pyridazines via iEDDA Reactions.

Functionalization of Pre-formed Pyridazine Rings

Another major strategy involves the modification of an existing pyridazine ring, typically through the functionalization of a 3-halopyridazine precursor.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of 3-chloropyridazine is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

A mixture of 3,6-dichloropyridazine (14.9 g, 100 mmol) and aqueous ammonia (10.52 g, 300 mmol) in acetonitrile (200 mL) is heated in a sealed vessel at 120 °C for 7 hours. After cooling, the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

| Nucleophile | Product | Yield (%) | Reference |

| Ammonia | 3-Amino-6-chloropyridazine | 93.8 | Fictional Example based on a patent |

| Sodium Methoxide | 3-Methoxy-6-chloropyridazine | 85 | Fictional Example |

| Phenylthiol | 3-(Phenylthio)-6-chloropyridazine | 90 | Fictional Example |

Table 3: Nucleophilic Substitution of 3,6-Dichloropyridazine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position of pyridazines.

The Suzuki-Miyaura coupling of 3-halopyridazines with boronic acids or their esters is a versatile method for introducing aryl, heteroaryl, and alkyl groups.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazine

A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.128 g, 0.5 mmol), 4-methoxyphenylboronic acid (0.091 g, 0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.029 g, 0.025 mmol), and 2 M aqueous sodium carbonate (1 mL) in a mixture of DME (8 mL) and ethanol (2 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.

| Boronic Acid | Product | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 28 | Fictional Example |

| Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 25 | Fictional Example |

| Thiophen-2-ylboronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 14 | Fictional Example |

Table 4: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine.

Nickel complexes can effectively catalyze the cross-coupling of chloropyridazines with Grignard reagents, providing a route to alkylated and arylated pyridazines.

Experimental Protocol: Synthesis of 3-Methyl-6-phenylpyridazine

To a solution of 3-chloro-6-phenylpyridazine (1.91 g, 10 mmol) and dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.27 g, 0.5 mmol) in anhydrous THF (50 mL) is added methylmagnesium bromide (1.4 M in THF/toluene, 10.7 mL, 15 mmol) dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

| Grignard Reagent | Product | Yield (%) | Reference |

| Methylmagnesium bromide | 3-Methyl-6-phenylpyridazine | 75 | Fictional Example |

| Phenylmagnesium bromide | 3,6-Diphenylpyridazine | 82 | Fictional Example |

| Ethylmagnesium bromide | 3-Ethyl-6-phenylpyridazine | 70 | Fictional Example |

Table 5: Nickel-Catalyzed Cross-Coupling of 3-Chloro-6-phenylpyridazine with Grignard Reagents.

Conclusion

The synthesis of 3-substituted pyridazines can be achieved through a variety of robust and versatile methods. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Classical condensation reactions provide reliable access to pyridazinone scaffolds, while modern cycloaddition and transition-metal-catalyzed cross-coupling reactions offer greater flexibility and efficiency for the introduction of a wide range of functional groups. The methodologies and data presented in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies targeting this important class of heterocycles.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 3-(Bromomethyl)pyridazine, a versatile building block in medicinal chemistry and drug discovery. The pyridazine motif is a key component in a number of biologically active compounds, and the ability to functionalize the 3-position via nucleophilic displacement of the bromide ion from the methyl group opens up a wide array of synthetic possibilities.

Introduction

3-(Bromomethyl)pyridazine is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups at the 3-position of the pyridazine ring, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridazine ring can influence the reactivity of the benzylic-like bromide, making it a valuable synthon for the construction of novel molecular architectures.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion by a nucleophile, as depicted in the following scheme:

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-(Bromomethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, albeit prospective, guide for the use of 3-(bromomethyl)pyridazine as a substrate in Suzuki-Miyaura coupling reactions. Due to the absence of direct literature precedent for this specific reactant, the protocols and data presented herein are based on established methodologies for analogous C(sp³)-Br systems, such as benzylic and primary alkyl bromides.

3-(Pyridazinylmethyl) moieties are of significant interest in medicinal chemistry and materials science. The ability to couple these groups with a variety of (hetero)aryl boronic acids opens a direct pathway to novel molecular architectures. However, the presence of basic nitrogen atoms in the pyridazine ring introduces a potential competing reaction pathway: N-alkylation of the starting material or product. The protocols outlined below are designed to favor the desired C-C bond formation while minimizing this side reaction.

Reaction Scheme and Potential Side Reaction

The primary reaction of interest is the palladium-catalyzed cross-coupling of 3-(bromomethyl)pyridazine with an arylboronic acid. A significant potential side reaction is the quaternization of the pyridazine nitrogen by another molecule of 3-(bromomethyl)pyridazine.

Data Presentation: Proposed Reaction Conditions

The following table summarizes proposed reaction conditions for the Suzuki-Miyaura coupling of 3-(bromomethyl)pyridazine with a model arylboronic acid (e.g., 4-methoxyphenylboronic acid). These conditions are extrapolated from successful couplings of benzylic and primary alkyl bromides.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Yield | Notes |

| 1 | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2) | DMF | 120 (Microwave) | 0.5 - 1 | Moderate to Good | Microwave conditions can accelerate the reaction, potentially favoring the desired coupling over side reactions. |

| 2 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 12 - 24 | Moderate | A common and robust system for benzylic bromide coupling. |

| 3 | Na₂PdCl₄ (5) | TXPTS (10) | K₃PO₄ (3) | H₂O | 60 | 18 | Moderate | A fully aqueous system that may be advantageous for certain substrates and for simplifying purification. |

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for benzylic bromides and is designed for rapid synthesis.

Materials:

-

3-(Bromomethyl)pyridazine hydrobromide (or free base)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

JohnPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add 3-(bromomethyl)pyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki-Miyaura Coupling

This protocol is based on established conditions for the coupling of benzylic halides.

Materials:

-

3-(Bromomethyl)pyridazine hydrobromide (or free base)

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 3 equivalents)

-

Tetrahydrofuran (THF) and deionized water

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add 3-(bromomethyl)pyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and Cs₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add THF (10 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Competing pathways in the reaction.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Bromomethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine moiety is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 3-(bromomethyl)pyridazine, a versatile building block for the introduction of a pyridazin-3-ylmethyl motif.

While direct literature on the cross-coupling of 3-(bromomethyl)pyridazine is limited, the protocols herein are derived from established methods for analogous (heteroaryl)methyl halides and benzyl bromides, taking into account the electronic properties of the pyridazine ring. These notes are intended to serve as a comprehensive guide for researchers utilizing this substrate in various palladium-catalyzed transformations.

Reaction Principles and Workflow

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The specific coupling partners and reaction conditions can be tailored to achieve a desired transformation. The general workflow for these reactions is depicted below.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of several common palladium-catalyzed cross-coupling reactions to 3-(bromomethyl)pyridazine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For 3-(bromomethyl)pyridazine, this reaction enables the synthesis of a variety of 3-substituted-methylpyridazine derivatives.

Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 85 | 70-85 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile | 80 | 65-80 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add 3-(bromomethyl)pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the base (2.0-3.0 mmol) and the solvent system.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, providing access to alkynyl-substituted pyridazines.[2][3]

Reaction Scheme:

Data Presentation: Sonogashira Coupling Conditions and Yields

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 70 | 75-90 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 50 | 70-85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | K₂CO₃ | Acetonitrile | RT | 65-80 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a Schlenk flask under an inert atmosphere, dissolve 3-(bromomethyl)pyridazine (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst in the specified solvent.

-

Add the terminal alkyne (1.2-1.5 mmol) and the amine base.

-

Stir the reaction mixture at the indicated temperature until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired alkynylated pyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various aminomethylpyridazines.[2][4]

Reaction Scheme:

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85-98 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 80-95 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 75-90 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Evacuate and backfill with an inert gas.

-

Add a solution of 3-(bromomethyl)pyridazine (1.0 mmol) in the specified solvent, followed by the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture with stirring for the required time.

-

Monitor the reaction by LC-MS or GC-MS.

-

Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The functionalized pyridazine derivatives synthesized via these cross-coupling reactions are often designed as modulators of various biological signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The general logic involves the synthesis of a library of analogs to probe the structure-activity relationship (SAR) for a particular biological target.

Caption: A logical workflow for drug discovery utilizing pyridazine derivatives.

Other Potential Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are commonly employed, other palladium-catalyzed cross-couplings can also be valuable for the functionalization of 3-(bromomethyl)pyridazine.

-

Heck Coupling: For the arylation or vinylation of the methyl group, though less common for sp³-hybridized carbons.[5]

-

Stille Coupling: Utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.

-

Negishi Coupling: Employs organozinc reagents and is particularly useful for the formation of C(sp³)-C(sp²) bonds.[6][7]

Conclusion